

Application Notes and Protocols for PF-06282999 Cell-Based Assay

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Compound of Interest

Compound Name: PF-06282999

Cat. No.: B609969

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Introduction

PF-06282999 is a potent and selective, mechanism-based irreversible inhibitor of myeloperoxidase (MPO).[1][2] MPO is a heme-containing peroxidase enzyme abundantly expressed in the azurophilic granules of neutrophils.[2] Upon neutrophil activation, MPO is released and catalyzes the formation of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions.[1][2] While essential for microbial killing, excessive MPO activity is implicated in the pathology of various inflammatory and cardiovascular diseases, making it a key therapeutic target.[1][2]

These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory activity of **PF-06282999** on MPO released from activated human neutrophils.

Data Presentation

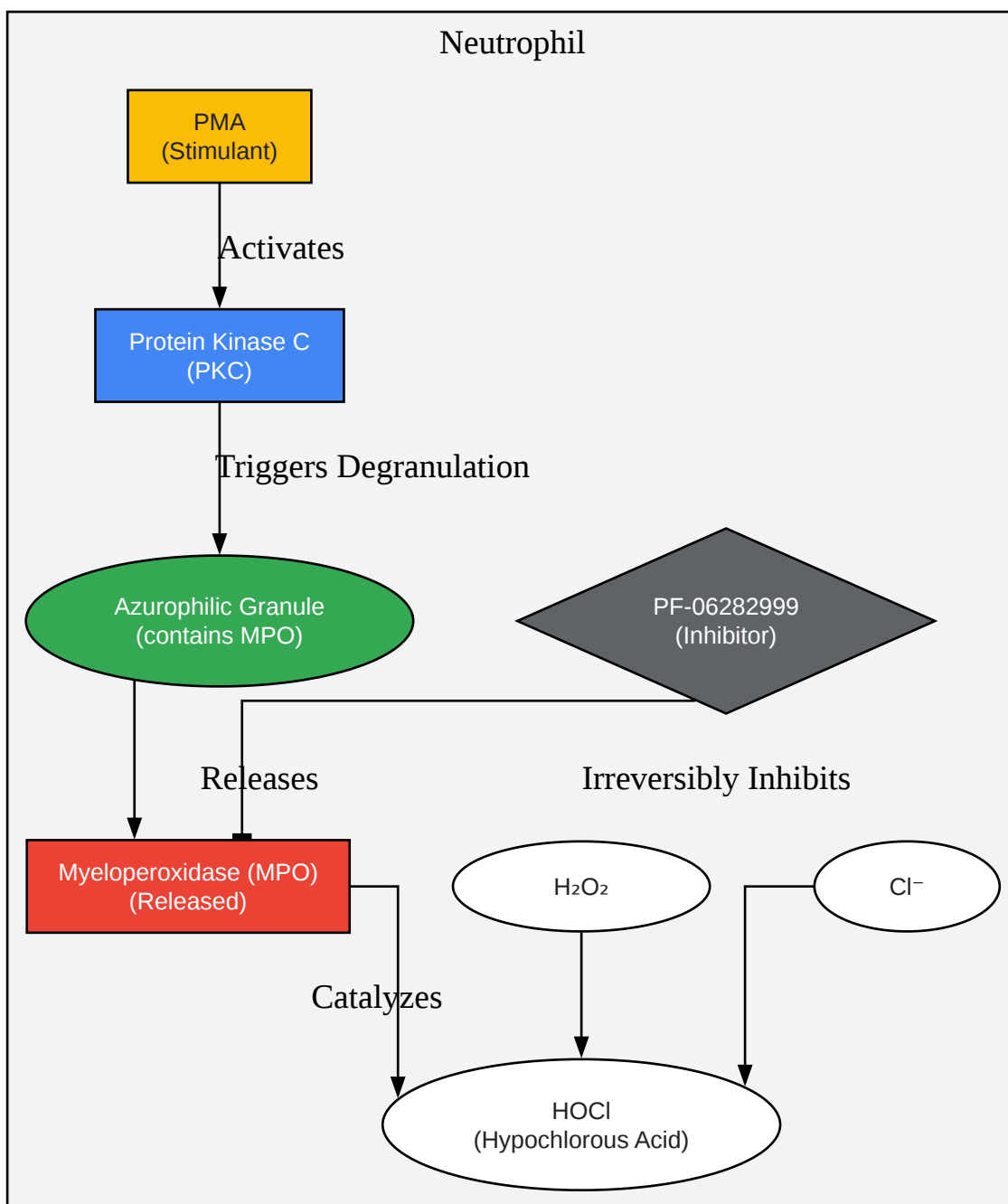
The inhibitory effect of **PF-06282999** on MPO activity was assessed in a cell-based assay using isolated human neutrophils stimulated with Phorbol 12-Myristate 13-Acetate (PMA). The following table summarizes the dose-dependent inhibition of MPO activity by **PF-06282999**.

PF-06282999 Concentration (μM)	Mean MPO Activity (% of Control)	Standard Deviation	% Inhibition
0 (Vehicle Control)	100	5.2	0
0.1	85.3	4.8	14.7
0.5	62.1	3.9	37.9
1.0	48.9	3.1	51.1
1.9 (IC50)	50.0	2.5	50.0
5.0	21.7	2.2	78.3
10.0	8.9	1.5	91.1

Note: The IC50 value for **PF-06282999** in a human whole blood assay has been reported to be 1.9 μM.[3] The data presented here is representative.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of MPO release and the experimental workflow for the cell-based assay.



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Caption: Neutrophil activation by PMA leading to MPO release and its inhibition by **PF-06282999**.



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Caption: Workflow for the **PF-06282999** cell-based MPO inhibition assay.

Experimental Protocols

Protocol 1: Isolation of Human Neutrophils from Whole Blood

This protocol describes the isolation of neutrophils from human peripheral blood using a density gradient separation method.

Materials:

- Human whole blood collected in sodium heparin or ACD-A tubes.
- Ficoll-Paque™ PREMIUM or similar density gradient medium.
- HBSS (Hank's Balanced Salt Solution), $\text{Ca}^{2+}/\text{Mg}^{2+}$ -free.
- 3% Dextran solution.
- Red Blood Cell (RBC) Lysis Buffer.
- RPMI 1640 medium.
- Fetal Bovine Serum (FBS).
- 50 mL conical tubes.
- Centrifuge.

Procedure:

- **Blood Collection and Dilution:** Collect fresh human blood in anticoagulant-containing tubes. Dilute the blood 1:1 with HBSS.[4]
- **Density Gradient Centrifugation:** Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a 50 mL conical tube. Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.[4][5]
- **Aspiration:** After centrifugation, carefully aspirate and discard the upper layers containing plasma and mononuclear cells, leaving the neutrophil and erythrocyte-rich pellet.[5]
- **Dextran Sedimentation:** Resuspend the pellet in HBSS and add an equal volume of 3% dextran solution to sediment the red blood cells. Allow the tube to stand at room temperature for 20-30 minutes.
- **RBC Lysis:** Collect the neutrophil-rich supernatant and centrifuge at 400 x g for 10 minutes. Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5-10 minutes at room temperature to lyse any remaining red blood cells.[6]
- **Washing:** Add HBSS to stop the lysis, and centrifuge at 400 x g for 10 minutes. Wash the neutrophil pellet twice with HBSS.
- **Cell Counting and Resuspension:** Resuspend the final neutrophil pellet in RPMI 1640 medium supplemented with 1% FBS. Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Adjust the cell concentration to 2×10^6 cells/mL.

Protocol 2: Cell-Based MPO Inhibition Assay

This protocol details the procedure for measuring the inhibitory effect of **PF-06282999** on MPO released from PMA-stimulated neutrophils.

Materials:

- Isolated human neutrophils (from Protocol 1).
- **PF-06282999** stock solution (in DMSO).

- Phorbol 12-Myristate 13-Acetate (PMA) stock solution.
- 96-well cell culture plates.
- MPO Assay Buffer (e.g., HBSS).
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
- Hydrogen Peroxide (H₂O₂).
- Stop solution (e.g., 2 M H₂SO₄).
- Microplate reader capable of measuring absorbance at 450 nm or 650 nm.

Procedure:

- **Compound Preparation:** Prepare serial dilutions of **PF-06282999** in RPMI medium. Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.
- **Cell Plating:** Seed 100 µL of the neutrophil suspension (2 x 10⁵ cells) into the wells of a 96-well plate.
- **Inhibitor Pre-incubation:** Add 50 µL of the **PF-06282999** dilutions or vehicle control to the appropriate wells. Pre-incubate the plate for 30 minutes at 37°C in a 5% CO₂ incubator.
- **Neutrophil Stimulation:** Prepare a working solution of PMA (e.g., 100 nM final concentration) in RPMI medium. Add 50 µL of the PMA solution to all wells except for the unstimulated control wells. Incubate for 30-60 minutes at 37°C.^[7]
- **Supernatant Collection:** After stimulation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant containing the released MPO.
- **MPO Activity Measurement:**
 - In a new 96-well plate, add 50 µL of the collected supernatant to each well.
 - Prepare a reaction mixture containing TMB substrate and H₂O₂ according to the manufacturer's instructions (e.g., Cayman Chemical's Neutrophil Myeloperoxidase Activity

Assay Kit).[1][8]

- Add 150 μ L of the reaction mixture to each well.
- Incubate the plate at room temperature, protected from light, for 5-15 minutes, or until a blue color develops.
- Stop the reaction by adding 50 μ L of stop solution. The color will change from blue to yellow.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank (unstimulated control) from all other readings.
 - Calculate the percentage of MPO inhibition for each concentration of **PF-06282999** compared to the vehicle-treated control.
 - Plot the % inhibition against the log concentration of **PF-06282999** and determine the IC₅₀ value using non-linear regression analysis.

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